LogP Comparison: Lipophilicity Shift of 4,5-Dichloro-1-methyl-1H-pyrazole-3-carboxylic Acid vs. N-Unsubstituted Analog
The N1-methyl substitution in the target compound eliminates the hydrogen-bond donor capacity associated with the pyrazole N-H, leading to a measurable increase in lipophilicity compared to 4,5-dichloro-1H-pyrazole-3-carboxylic acid. In silico predictions indicate a LogP of 2.52 for the target compound versus a predicted value of approximately 1.8 for the N-unsubstituted analog, a difference of roughly 0.7 LogP units, which can significantly influence membrane permeability and non-specific binding .
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.52 |
| Comparator Or Baseline | 4,5-Dichloro-1H-pyrazole-3-carboxylic acid (estimated LogP ~1.8) |
| Quantified Difference | Approximately +0.7 LogP units |
| Conditions | In silico prediction using fragment-based method (mcule property calculator) |
Why This Matters
A 0.7 LogP unit increase can translate to a 5-fold change in partition coefficient, directly impacting absorption and distribution profiles, making the N-methyl analog a preferable starting point for optimizing CNS or intracellular target exposure.
